1,6-Hexanediamine

Catalog No.
S8052308
CAS No.
73398-58-0
M.F
C6H16N2
M. Wt
116.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Hexanediamine

CAS Number

73398-58-0

Product Name

1,6-Hexanediamine

IUPAC Name

hexane-1,6-diamine

Molecular Formula

C6H16N2

Molecular Weight

116.20 g/mol

InChI

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2

InChI Key

NAQMVNRVTILPCV-UHFFFAOYSA-N

SMILES

C(CCCN)CCN

solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE
SOMEWHAT SOL IN ETHER
Water solubility = 2,460,000 mg/l at 4.5 °C
Solubility in water: soluble

Canonical SMILES

C(CCCN)CCN

Hexamethylenediamine, solid is a colorless crystalline solid. It is soluble in water. It is corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion.
Hexamethylenediamine, solution appears as a clear colorless liquid. Burns although some effort is required to ignite. Soluble in water. Corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion. Used to make nylon.
Hexane-1,6-diamine is a C6 alkane-alpha,omega-diamine. It has a role as a human xenobiotic metabolite. It derives from a hydride of a hexane.
See also: Polihexanide (monomer of); Nylon 612 (14000 MW) (monomer of); Polihexanide hydrochloride (monomer of) ... View More ...

1,6-Hexanediamine, also known as hexamethylenediamine, is an organic compound with the chemical formula H2N(CH2)6NH2\text{H}_2\text{N}(\text{CH}_2)_6\text{NH}_2. This diamine consists of a six-carbon chain (hexamethylene) with amine functional groups at both ends. It appears as a colorless solid, although some commercial samples may exhibit a yellowish hue, and it has a strong amine odor. The compound is produced in large quantities, with annual production estimates reaching around one billion kilograms .

1,6-hexanediamine is a corrosive and irritating compound. It can cause skin and eye burns upon contact and inhalation can irritate the respiratory tract []. Direct exposure can also cause headaches, dizziness, and nausea []. HMD is classified as harmful (Harmful category 3) by the European Chemicals Agency (ECA) [].

Peptide Synthesis

One of the primary applications of 1,6-Hexanediamine in research lies in peptide synthesis. Peptides are short chains of amino acids linked by peptide bonds. HMD serves as a building block for introducing a spacer unit between amino acid residues within a peptide chain. This spacer unit can influence the conformation and biological activity of the resulting peptide []. Modified versions of HMD, such as N-Fmoc-1,6-hexanediamine, are readily available and compatible with standard peptide synthesis protocols, making them popular choices for researchers [].

Material Science

The ability of 1,6-Hexanediamine to form linkages with other molecules makes it useful in material science research. HMD can be used as a crosslinking agent in the development of polymers with specific properties. For instance, HMD can be employed in the synthesis of polyamides, a class of polymers known for their strength and durability []. Additionally, HMD can be utilized in the creation of functionalized surfaces through its interaction with various materials.

Due to its two amine groups. Key reactions include:

  • Condensation Reactions: It readily reacts with carboxylic acids to form amides, which are crucial in the synthesis of polyamides such as nylon 6,6. The reaction with adipic acid is particularly significant in nylon production .
  • Phosgenation: 1,6-Hexanediamine can be converted into hexamethylene diisocyanate through phosgenation, which is an important monomer for polyurethane production .
  • Cross-linking: In the presence of epoxy resins, 1,6-hexanediamine acts as a cross-linking agent, enhancing the mechanical properties of the final products .

1,6-Hexanediamine exhibits moderate toxicity and can cause severe irritation and burns upon contact with skin or eyes. Toxicological studies indicate that it may pose risks to reproductive health and can cause organ damage through prolonged exposure . Its corrosive nature necessitates careful handling and protective measures in industrial applications.

The primary method for synthesizing 1,6-hexanediamine involves the hydrogenation of adiponitrile. This process typically requires:

  • Catalysts: Common catalysts include cobalt and iron.
  • Conditions: The reaction is conducted under high pressure and temperature conditions using molten adiponitrile diluted with ammonia. An alternative method employs Raney nickel as a catalyst without ammonia, operating at lower pressures and temperatures .

Historically, the synthesis was first reported by Theodor Curtius in 1900 and later improved by other chemists who enhanced hydrogenation techniques .

Unique Features1,4-DiaminobutaneC4H12N2\text{C}_4\text{H}_{12}\text{N}_2Used in polymer synthesisShorter carbon chain than 1,6-hexanediamineEthylenediamineC2H8N2\text{C}_2\text{H}_{8}\text{N}_2Used in chelating agentsSmaller size; more basic than 1,6-hexanediamine1,3-DiaminopropaneC3H10N2\text{C}_3\text{H}_{10}\text{N}_2Used in pharmaceuticalsIntermediate length; different reactivity2-Methyl-1,5-pentanediamineC7H18N2\text{C}_7\text{H}_{18}\text{N}_2Used in specialty polymersBranched structure; unique properties

Uniqueness of 1,6-Hexanediamine

The unique six-carbon chain structure of 1,6-hexanediamine allows it to act as a difunctional amine with significant applications in nylon production. Its ability to form stable polyamide linkages makes it essential for creating high-performance materials used across various industries.

Studies on the interactions of 1,6-hexanediamine focus on its toxicological effects. Research indicates that exposure can lead to respiratory issues and skin reactions. For instance, inhalation studies have shown significant adverse effects on body weight and survival rates in laboratory animals when exposed to high concentrations of the compound . Additionally, it has been noted that repeated exposure can lead to sensitization and allergic reactions in some individuals.

Physical Description

Hexamethylenediamine, solid is a colorless crystalline solid. It is soluble in water. It is corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion.
Hexamethylenediamine, solution appears as a clear colorless liquid. Burns although some effort is required to ignite. Soluble in water. Corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion. Used to make nylon.
Liquid
Colorless solid; [Hawley] Hygroscopic; [ICSC] Has an ammonia-like or fishy odor; [CHEMINFO] White solid; [MSDSonline]
HYGROSCOPIC PELLETS OR FLAKES WITH CHARACTERISTIC ODOUR.
Colorless crystalline solid or clear liquid.

Color/Form

COLORLESS LEAFLETS
RHOMBIC BIPYRAMIDAL PLATES

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

116.131348519 g/mol

Monoisotopic Mass

116.131348519 g/mol

Boiling Point

401 °F at 760 mmHg (NTP, 1992)
205 °C
199-205 °C
401 °F

Flash Point

178 °F (NTP, 1992)
85 °C
160 °F OC
85 °C c.c.
178 °F

Heavy Atom Count

8

Vapor Density

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.01 (AIR= 1)
Relative vapor density (air = 1): 3.8
4.01

Density

(anhyd.) 0.799 at 140.0 °F (70% soln.) 0.933 at 20 °C (USCG, 1999)
(anhyd) 0.799 at 60 °C (liquid)
Relative density (water = 1): 0.93
0.799 at 140 °F (70% sol), 0.933 at 20 °C

Odor

ODOR OF PIPERIDINE
Weak, fishy

Odor Threshold

0.0041 mg/cu m
0.0032 mg/cu m

Melting Point

108 °F (NTP, 1992)
42 °C
23-41 °C
108 °F

UNII

ZRA5J5B2QW

Related CAS

2088-79-1 (mono-hydrochloride)
6055-52-3 (di-hydrochloride)

Vapor Pressure

1.1 mmHg at 122 °F ; 3 mmHg at 140 °F (NTP, 1992)
0.4 [mmHg]
Vapor pressure, Pa at 50 °C: 200
1.1 mmHg at 122 °F, 3 mmHg at 140 °F

Absorption Distribution and Excretion

.../HEXAMETHYLENE IS/ ABSORBED THROUGH THE SKIN.
Following oral administration of (14)C-labeled 1,6-diaminohexane to male rats, approx 20% of the administered dose was recovered as (14)CO2 after 72 hr. Urinary and fecal excretion accounted for 47 and 27% of the administered radioactivity, respectively. Of several tissues examined, the highest concn of residual radioactivity were found in the prostate at 24 and 72 hr post-administration.
An isocyanate generation apparatus was developed and stable isocyanate atmospheres were obtained. At a concn of 5 ug 1,6-hexamethylene diisocyanate (HD) per cu m the precision was found to be 7% (n = 5). Three volunteers were each exposed to the different concn of HI (11.9, 20.5, and 22.1 micrograms/ cu m) and three concns of isophorone diisocyanate (IPDI) (12.1, 17.7, and 50.7 micrograms/cu m), in an exposure chamber. The duration of the exposure was 2 hr. Urine and blood samples were collected, and hydrolyzed under alkaline conditions to the HI and IPDI corresponding amines, 1,6-hexamethylene diamine (HDA) and isophorone diamine (IPDA), determined as their pentafluoropropionic anhydride amides (HDA-PFPA and IPDA-PFPA). The HDA- and IPDA-PFPA derivatives were analyzed using liquid chromatography mass spectrometry with thermospray monitoring negative ions. When working up samples from the exposed persons without hydrolysis, no HDA or IPDA was seen. The average urinary excretion of the corresponding amine was 39% for HI and 27% for IPDI . An association between the estimated inhaled dose and the total excreted amount was seen. The average urinary elimination half-time for HDA was 2.5 hr and for IPDA, 2.8 hr. The hydrolysis condition giving the highest yield of HDA and IPDA in urine was found to be hydrolysis wi the 3 M sodium hydroxide during 4 hr. No HDA or IPDA could be found in hydrolyzed plasma (< ca 0.1 micrograms/l) .

Associated Chemicals

1,6-Hexanediamine dihydrochloride;6055-52-3

Wikipedia

Hexamethylenediamine
Propiverine

Use Classification

Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree

Methods of Manufacturing

PREPARED BY REDUCING ADIPONITRILE WITH SODIUM AND ALCOHOL: SLOTTA, TSCHESCHE, BER 62, 1404 (1929). MFR: FAITH, KEYES & CLARK'S INDUSTRIAL CHEMICALS, FA LOWENHEIM, MK MORAN, EDS (WILEY INTERSCIENCE, NEW YORK, 4TH ED, 1975) PP 442-4.
1) REACTION ADIPIC ACID AND AMMONIA (CATALYTIC VAPOR-PHASE) TO YIELD ADIPONITRILE, FOLLOWED BY LIQ-PHASE CATALYTIC HYDROGENATION. 2) CHLORINATION OF BUTADIENE FOLLOWED BY REACTION WITH SODIUM CYANIDE (CUPROUS CHLORIDE CATALYST) TO 1,4-DICYANOBUTYLENE, & HYDROGENATION.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Services
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Not Known or Reasonably Ascertainable
1,6-Hexanediamine: ACTIVE
Amides, vegetable-oil, N,N'-hexanediylbis-: INACTIVE
/NYLON/ MANUFACTURING PROCESS STARTS WITH HIGH-PRESSURE SYNTHESIS OF ADIPIC ACID & HEXAMETHYLENE DIAMINE WHICH ARE HEATED...IN ABSENCE OF AIR TO FORM AMIDE LINKAGES... WATER IS REMOVED & MOLTEN NYLON (...NYLON 66) IS EXTRUDED IN RIBBON-LIKE FORM.../TO BE MELTED & FILAMENTS FORMED/. /POLYAMIDES/

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY WAS USED TO DETERMINE HEXAMETHYLENEDIAMINE IN SANITARY-CHEM STUDIES OF POLYMERS.
Gas chromatographic determination of aliphatic and alicyclic amines as perfluoro fatty acid amides using electron-capture and nitrogen-selective detection is discussed.

Stability Shelf Life

VAPORIZES READILY

Dates

Last modified: 11-23-2023
Ciesielski et al. Dynamic covalent chemistry of bisimines at the solid/liquid interface monitored by scanning tunnelling microscopy. Nature Chemistry, doi: 10.1038/nchem.2057, published online 14 September 2014 http://www.nature.com/nchem

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